Oxybutynin-d11 Chloride

描述

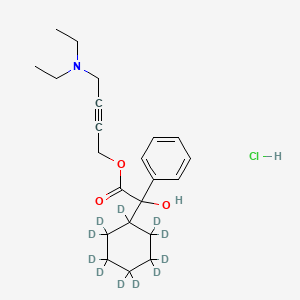

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-(diethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i6D2,9D2,10D2,15D2,16D2,20D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-JPELPYLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCN(CC)CC)O)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Frameworks of Deuterium Isotope Application in Chemical and Pharmaceutical Sciences

Fundamental Principles of Deuterium (B1214612) Isotope Effects in Molecular Systems

The substitution of hydrogen (protium, ¹H) with its heavier, stable isotope deuterium (²H or D) introduces a significant relative mass change, which can alter the physicochemical properties of a molecule. bioscientia.de This alteration is primarily due to the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond has a lower zero-point energy, making it stronger and more stable than a C-H bond. assumption.edu Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. This phenomenon is known as the kinetic isotope effect (KIE). bioscientia.deassumption.edu

The magnitude of the KIE is influenced by factors such as the nature of the chemical bond being broken and the reaction mechanism. scispace.com Beyond the primary KIE, where the isotopic substitution is at the site of bond cleavage, secondary isotope effects can also be observed when deuterium is located at a position adjacent to the reacting center. researchgate.net These effects, although generally smaller, can still provide valuable insights into reaction mechanisms and transition state geometries. researchgate.net The principles of deuterium isotope effects are fundamental to understanding how deuterated compounds like Oxybutynin-d11 Chloride behave differently from their non-deuterated counterparts in chemical and biological systems. scispace.combibliotekanauki.pl

Strategic Rationale for Deuterium Incorporation in Pharmaceutical Research Compounds

The strategic incorporation of deuterium into pharmaceutical compounds is a powerful tool in drug discovery and development, offering significant advantages in both mechanistic studies and analytical applications. clearsynth.comnih.gov This approach, sometimes referred to as "deuterium switching," can enhance a drug's metabolic stability and improve its pharmacokinetic profile. nih.gov

Deuterium-labeled compounds are instrumental in elucidating the mechanisms of chemical and enzymatic reactions. symeres.comresearchgate.net By selectively replacing hydrogen with deuterium at specific molecular positions, researchers can track the fate of these atoms through complex reaction pathways. clearsynth.comrsc.org The presence of a kinetic isotope effect can confirm whether a particular C-H bond is broken during the rate-limiting step of a reaction. assumption.edu This information is crucial for understanding how drugs are metabolized by enzymes such as the cytochrome P450 (CYP450) system. bioscientia.de

For instance, studies on the metabolism of the parent compound, oxybutynin (B1027), have utilized deuterium substitution to identify the primary sites of oxidation. nih.gov This research revealed that N-deethylation and N-oxidation are major metabolic pathways. nih.govtandfonline.com By using deuterated analogs, researchers can pinpoint the "metabolic soft spots" in a molecule—positions that are most susceptible to metabolism—and potentially design new drugs with improved metabolic stability. nih.gov

This compound is widely used as an internal standard in quantitative bioanalysis. clearsynth.comscbt.com When analyzing biological samples such as plasma or urine, which are complex matrices, the presence of endogenous substances can interfere with the measurement of the target analyte. clearsynth.comchromatographyonline.com Isotope-labeled internal standards, like this compound, are ideal for mass spectrometry-based quantification because they have nearly identical chemical and physical properties to the unlabeled analyte. researchgate.net

This similarity ensures that the deuterated standard and the non-deuterated analyte behave almost identically during sample extraction, chromatography, and ionization, thus compensating for any variability in the analytical process. clearsynth.comresearchgate.net However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer, allowing for precise and accurate quantification of the drug in complex biological fluids. researchgate.net The use of deuterated standards significantly improves the reliability and robustness of bioanalytical methods. clearsynth.comscbt.com

Implications for Mechanistic Studies of Chemical Transformations

Evolution of Stable Isotope Labeling Methodologies in Drug Discovery and Development

The use of stable isotopes in pharmaceutical research has evolved significantly since its early applications. nih.gov Initially, isotopic labeling was primarily used in tracer studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govresearchgate.net These studies provided foundational knowledge about the fate of drugs in the body. researchgate.net

Over the years, the methodologies for incorporating stable isotopes like deuterium into molecules have become more sophisticated. researchgate.netnih.gov Advances in synthetic chemistry have enabled the development of late-stage functionalization techniques, allowing for the introduction of deuterium into complex molecules at a later point in the synthetic sequence. researchgate.net This has made the preparation of deuterated compounds more efficient and accessible. researchgate.net

Furthermore, the application of stable isotope labeling has expanded beyond simple tracer studies. musechem.com The "deuterium switch" approach, where hydrogen is replaced with deuterium to improve a drug's pharmacokinetic properties, has gained traction, leading to the development of new deuterated drugs. nih.gov The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone in this field. nih.gov Today, stable isotope labeling, including the use of compounds like this compound, is an integral part of modern drug discovery and development, from early-stage mechanistic studies to late-stage clinical trials. nih.govnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₂₂H₂₀D₁₁ClNO₃ |

| Molecular Weight | 405.02 g/mol |

| CAS Number | 1185151-95-4 |

| Appearance | White Solid |

| Purity | 97.5% by HPLC; 99% atom D |

| Solubility | Soluble in Chloroform |

Synthetic Methodologies and Isotopic Purity Assessment of Oxybutynin D11 Chloride

Established and Emerging Deuterium (B1214612) Labeling Strategies for Complex Organic Molecules

The introduction of deuterium into complex organic molecules requires sophisticated chemical strategies that can achieve high levels of isotopic enrichment with precise control over the location of the deuterium atoms. snnu.edu.cn These methods range from direct exchange reactions on the final molecule to the assembly of deuterated building blocks. rsc.org

Direct Hydrogen-Deuterium Exchange Reactions for Targeted Labeling

Direct hydrogen-deuterium (H-D) exchange is a powerful late-stage functionalization technique that replaces C-H bonds with C-D bonds, offering an efficient route to labeled compounds without requiring multi-step synthesis from labeled precursors. acs.orgsnnu.edu.cn This approach is particularly valuable for preparing internal standards for mass spectrometry. nih.gov

Metal-catalyzed H-D exchange is a prevalent method, utilizing transition metals such as iridium, rhodium, ruthenium, and palladium. nih.govsnnu.edu.cn These catalysts can activate otherwise inert C-H bonds, facilitating exchange with a deuterium source. jst.go.jp Deuterium gas (D₂) and deuterium oxide (D₂O) are the most common, cost-effective, and environmentally benign deuterium sources. snnu.edu.cnmdpi.com For instance, rhodium nanoparticles generated in situ have been shown to effectively catalyze the deuteration of various pharmaceuticals, targeting benzylic positions and alkylamine substructures under mild conditions with D₂ gas. nih.govacs.org Similarly, iridium-based catalysts are widely used for ortho-selective C-H deuteration of molecules containing directing groups like amides or acids, using D₂O as the deuterium source. snnu.edu.cn

The regioselectivity of the exchange can often be controlled by directing groups within the substrate, which coordinate to the metal center and guide the C-H activation to a specific position. snnu.edu.cn However, controlling regioselectivity and chemoselectivity can be challenging in complex molecules with multiple potential reaction sites. acs.org

Reductive Deuteration and Catalytic Hydrogenation with Deuterium Sources

Reductive deuteration involves the introduction of deuterium atoms during the reduction of a functional group, such as a ketone, nitrile, or alkene. researchgate.net This method is advantageous as it typically results in high, specific, and predictable deuterium incorporation at the site of reduction.

A common approach is the catalytic hydrogenation of unsaturated bonds using deuterium gas (D₂) in the presence of a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel. rsc.orgscispace.com For example, nitriles can be reduced to α,α-dideuterio amines using Raney Nickel as the catalyst in a continuous-flow system with D₂O as the deuterium source, achieving excellent deuterium incorporation (>90%). scispace.com Another strategy involves the single-electron transfer reductive deuteration of nitriles or oximes using samarium(II) iodide (SmI₂) and D₂O to produce α,α-dideuterio amines with high efficiency and functional group tolerance. researchgate.netacs.org

Biocatalytic reductive deuteration has emerged as a powerful technique for asymmetric labeling. nih.gov Enzymes such as NADH-dependent reductases can be used with D₂O to generate the deuterated cofactor [4-²H]-NADH in situ. This cofactor then facilitates the highly stereoselective reduction of C=O, C=N, or C=C bonds, creating chiral centers with near-perfect isotopic selectivity under mild, ambient conditions. nih.gov

Stereoselective and Regioselective Deuteration Approaches for Pharmaceutical Precursors

For complex pharmaceuticals, controlling the precise three-dimensional arrangement (stereoselectivity) and position (regioselectivity) of deuterium atoms is critical, as different isotopomers can have distinct metabolic fates. d-nb.info

Regioselectivity is often achieved through C-H activation directed by specific functional groups within the precursor molecule. snnu.edu.cn For instance, palladium catalysis can achieve regioselective H-D exchange at the benzylic site of certain substrates. mdpi.com Metal-free methods, such as acid-mediated deuteration, can also provide selective isotope incorporation at specific positions, as demonstrated in the regiodivergent deuteration of indoles. acs.org

Stereoselectivity in deuteration is more challenging but can be accomplished using chiral catalysts or biocatalytic methods. d-nb.inforesearchgate.net An evolved α-oxoamine synthase, SxtA AONS, has been shown to produce a range of α-²H amino acids site- and stereoselectively using D₂O as the deuterium source. acs.org This enzymatic approach was successfully applied to the chemoenzymatic synthesis of a deuterated analog of the Parkinson's disease drug safinamide. acs.org In another example, a practical synthesis of (S)-Oxybutynin utilized a catalytic enantioselective reaction, and a dramatic deuterium effect was observed when using an α-deuterium substituted ketone precursor, highlighting how isotopic substitution can influence stereochemical outcomes. researchgate.net

Synthetic Route Design and Optimization for the Preparation of Oxybutynin-d11 Chloride

The synthesis of this compound, where the eleven deuterium atoms are located on the cyclohexyl ring, necessitates a strategy that builds the molecule from a pre-labeled precursor. 13.235.231 The general synthesis of oxybutynin (B1027) involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-(diethylamino)-2-butyn-1-ol. mdpi.com

A plausible synthetic route for the d11-labeled analog would begin with a fully deuterated cyclohexyl precursor. The key steps are outlined below:

Preparation of Cyclohexyl-d11-magnesium bromide: This Grignard reagent is prepared from bromocyclohexane-d11. The deuterated bromocyclohexane (B57405) can be synthesized from commercially available cyclohexanol-d12 (B1349753) or cyclohexanone-d10 (B56445) through standard functional group transformations.

Synthesis of 2-Cyclohexyl-d11-2-hydroxy-2-phenylacetic acid: The deuterated Grignard reagent (cyclohexyl-d11-magnesium bromide) is reacted with a phenylglyoxylate (B1224774) ester, such as methyl benzoylformate. This reaction forms the methyl ester of the target acid, methyl 2-cyclohexyl-d11-2-hydroxy-2-phenylacetate.

Hydrolysis: The resulting deuterated methyl ester is then hydrolyzed, typically using a base like sodium hydroxide (B78521) in a mixture of water and methanol (B129727), to yield the key intermediate, 2-cyclohexyl-d11-2-hydroxy-2-phenylacetic acid. mdpi.com

Esterification: The deuterated carboxylic acid is coupled with 4-(diethylamino)-2-butyn-1-ol. This esterification can be achieved through various methods, such as a Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), or by first converting the acid to its more reactive acid chloride with a reagent like thionyl chloride (SOCl₂), followed by reaction with the alcohol. mdpi.com

Salt Formation: Finally, the resulting free base, Oxybutynin-d11, is treated with hydrochloric acid (HCl) in a suitable solvent like isopropanol (B130326) or diethyl ether to precipitate the final product, this compound.

Optimization of this route would focus on maximizing yields at each step, ensuring high isotopic incorporation from the starting deuterated material, and preventing any H-D back-exchange during the workup and purification stages.

Methodologies for Quantifying Deuterium Enrichment and Isotopic Purity in Synthesized Batches

Determining the isotopic enrichment and purity of synthesized batches of this compound is crucial to validate its use as an internal standard. rsc.orgresearchgate.net A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive analysis.

| Technique | Principle of Measurement | Information Obtained | Advantages | References |

| High-Resolution Mass Spectrometry (HR-MS) | Precisely measures the mass-to-charge ratio (m/z) of ions, allowing for the resolution of different isotopologues (molecules differing only in their isotopic composition). | Overall isotopic enrichment, distribution of isotopologues (e.g., d10, d11, d12), and confirmation of molecular formula. | High sensitivity, rapid analysis, requires very little sample. researchgate.net | rsc.org, researchgate.net, researchgate.net, almacgroup.com |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Quantifies the number of protons at specific chemical environments. Deuteration at a specific site leads to the disappearance or reduction of the corresponding proton signal. | Site-specific deuterium incorporation by comparing the integral of a residual proton signal to an internal standard or a non-deuterated signal within the molecule. | Provides direct information on the location of deuteration. | rsc.org, google.com |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Deuterium atoms cause a small upfield shift (isotope effect) in the resonance of adjacent ¹³C nuclei. | Site-specific quantification of deuterium by resolving and integrating the signals of different isotopologues, particularly for quaternary carbons. | Useful for non-specifically labeled compounds or where ¹H NMR is not feasible. nih.gov | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy provides site-specific information. In ¹H NMR, the extent of deuteration at the cyclohexyl position of Oxybutynin-d11 would be confirmed by the significant reduction or complete absence of signals corresponding to the cyclohexyl protons. Quantitative NMR (qNMR), using an internal standard, can precisely measure the remaining proton content to determine the isotopic purity at that site. google.com Additionally, deuterium-induced isotope shifts in ¹³C NMR can be used to quantify the degree of labeling at neighboring carbon atoms. nih.gov

Analysis of Deuterium Isotope Exchange Reactions During Synthesis and Storage

The stability of the deuterium label in this compound is a critical parameter, as H-D back-exchange can compromise its isotopic purity and render it unsuitable as an internal standard. The C-D bonds on the aliphatic cyclohexyl ring of Oxybutynin-d11 are generally stable under neutral conditions. However, the potential for exchange exists, particularly under harsh acidic or basic conditions or during certain synthetic steps. researchgate.net

The stability of deuterated compounds is often evaluated by storing them under various conditions (e.g., different temperatures, pH values, and in different solvents) and periodically analyzing their isotopic purity. googleapis.com For Oxybutynin-d11, this would involve ensuring that the solvents and reagents used during the final synthesis and purification steps are aprotic or free from exchangeable protons where possible.

Long-term storage conditions are also crucial. It is recommended that deuterated standards be stored at low temperatures (e.g., -20°C), in a dry environment, and as a solid to minimize exposure to atmospheric moisture. googleapis.comindustry.gov.au Solutions of the compound, especially in protic solvents like methanol or water, should be used promptly or stored at very low temperatures, as storage in acidic or basic solutions should generally be avoided to prevent back-exchange. researchgate.net The manufacturing process for deuterated APIs must be carefully designed to prevent both under-deuteration and over-deuteration, as well as to avoid the generation of isotopologue impurities. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Oxybutynin D11 Chloride

Mass Spectrometry-Based Characterization Techniques

Mass spectrometry (MS) is a cornerstone in the analysis of isotopically labeled compounds like Oxybutynin-d11 Chloride. It provides data on molecular weight, elemental formula, structure, and quantity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass of a molecule, which in turn allows for the confident deduction of its elemental composition. For this compound, with a molecular formula of C₂₂H₂₁D₁₁ClNO₃, HRMS provides an experimental mass measurement with a high degree of accuracy (typically to within 5 ppm). pharmaffiliates.comscbt.compharmaffiliates.com This precision enables differentiation from other compounds that may have the same nominal mass but a different elemental formula.

Table 1: HRMS Data for Oxybutynin-d11 Cation

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₂₀D₁₁NO₃⁺ |

| Calculated Monoisotopic Mass (M+H)⁺ | 369.2818 amu |

| Typical HRMS Instrument | Orbitrap or FT-ICR Mass Spectrometer |

| Required Mass Accuracy | < 5 ppm |

Note: The table reflects the cationic form [M+H]⁺ typically observed in electrospray ionization mass spectrometry, excluding the chloride counter-ion.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Applications

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, and it is the primary application for this compound. medchemexpress.comepa.gov In this method, a known amount of the deuterated standard (this compound) is added to a sample (e.g., plasma) containing the non-deuterated analyte (Oxybutynin). jchps.comnih.gov Because the deuterated standard is chemically identical to the analyte, it experiences the same processing effects, such as extraction losses or ionization suppression in the mass spectrometer. epa.gov

By measuring the ratio of the analyte to the deuterated internal standard using LC-MS/MS, an accurate and precise quantification of the analyte can be achieved. jchps.comnih.gov This technique is widely used in pharmacokinetic and bioequivalence studies to determine the concentration of oxybutynin (B1027) and its metabolites in biological fluids. jchps.comnih.gov The method's accuracy stems from the fact that the final measurement depends on an isotope ratio, which is less susceptible to experimental variations than absolute signal intensity. epa.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule. For isotopically labeled compounds, specific NMR techniques can confirm the location and extent of deuterium (B1214612) incorporation.

Deuterium NMR (²H NMR) for Direct Elucidation of Deuterated Sites

Deuterium NMR (²H or D-NMR) is a specialized NMR technique that directly observes the deuterium nuclei. wikipedia.org While proton NMR of Oxybutynin-d11 would show the disappearance of signals from the deuterated positions, ²H NMR shows the appearance of signals corresponding to the deuterium atoms. magritek.com This provides direct and unambiguous evidence of successful deuteration. wikipedia.org

The ²H NMR spectrum of this compound would display a signal or group of signals in the region where the cyclohexyl protons would normally appear in a ¹H NMR spectrum, as the chemical shifts are equivalent. illinois.edu The presence of these peaks confirms the incorporation of deuterium onto the cyclohexyl ring. The resolution in ²H NMR is typically lower than in ¹H NMR. magritek.com

Table 3: Expected ²H NMR Data for this compound

| Parameter | Description |

|---|---|

| Observed Nucleus | ²H (Deuterium) |

| Expected Chemical Shift (δ) | ~1.0-2.0 ppm |

| Interpretation | A broad signal or multiplet in this region confirms the presence of deuterium on the aliphatic cyclohexyl ring. |

| Reference | The ²H signal of the deuterated NMR solvent is often used for reference. illinois.edu |

Proton NMR (¹H NMR) for Residual Protium Quantification and Purity Confirmation

Proton NMR (¹H NMR) is a fundamental technique for structural elucidation of organic molecules and is critical for assessing the isotopic purity of deuterated compounds. wikipedia.org In the ¹H NMR spectrum of a highly deuterated sample of this compound, the signals corresponding to the eleven protons of the cyclohexyl ring should be almost entirely absent. magritek.com The intensity of any remaining residual signals in this region can be compared to the integrals of signals from the non-deuterated parts of the molecule (e.g., the phenyl ring protons or the ethyl group protons) to quantify the isotopic purity, often referred to as the degree of deuteration. nih.govspectralservice.de

Table 4: Comparative ¹H NMR Data for Oxybutynin vs. Oxybutynin-d11

| Molecular Region | Expected ¹H Signal in Oxybutynin | Expected ¹H Signal in Oxybutynin-d11 | Interpretation for Oxybutynin-d11 |

|---|---|---|---|

| Phenyl Protons | Multiplet at ~7.2-7.5 ppm | Multiplet at ~7.2-7.5 ppm | Confirms presence of the phenyl ring. |

| Ethyl Protons (CH₂) | Quartet at ~2.6 ppm | Quartet at ~2.6 ppm | Confirms presence of the diethylamino group. |

| Ethyl Protons (CH₃) | Triplet at ~1.1 ppm | Triplet at ~1.1 ppm | Confirms presence of the diethylamino group. |

| Cyclohexyl Protons | Multiplets at ~1.0-2.0 ppm | Signal greatly diminished or absent | Confirms high level of deuteration at the cyclohexyl position. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Validation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a crucial technique for confirming the carbon framework of this compound. By analyzing the chemical shifts of the carbon atoms, it is possible to verify that the fundamental structure of the molecule is correct and that deuteration has not altered the carbon skeleton.

In a typical ¹³C NMR spectrum of a deuterated compound like this compound, the signals for carbon atoms directly bonded to deuterium will exhibit characteristic splitting patterns due to C-D coupling and may show a slight upfield shift compared to the non-deuterated analog. The chemical shifts are compared against the known spectrum of unlabeled oxybutynin and reference data for common NMR solvents. carlroth.comwashington.edu While specific ¹³C NMR data for this compound is not publicly available, a general representation of expected shifts can be compiled based on the structure and known spectral data of similar compounds.

Table 1: Representative ¹³C NMR Chemical Shifts for Oxybutynin Skeleton (Note: Actual chemical shifts for the d11 analog may vary slightly. This table is for illustrative purposes.)

| Carbon Atom Position | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175 |

| Phenyl C1 (quaternary) | ~140 |

| Phenyl CH | ~128 |

| Cyclohexyl C1 (quaternary, deuterated) | ~78 (multiplet) |

| Cyclohexyl CH (deuterated) | ~30-40 (multiplets) |

| Alkyne C | ~80-90 |

| O-CH₂ | ~55 |

| N-CH₂ | ~45-50 |

| N-CH₂-CH₃ | ~10-15 |

Quantitative NMR (qNMR) for Isotopic Abundance Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining the isotopic abundance and the precise level of deuterium incorporation in this compound. nih.gov This technique offers high precision without the need for an identical, non-labeled standard for calibration.

A combination of ¹H NMR and ²H (Deuterium) NMR can be employed for accurate isotopic abundance determination. nih.gov In the ¹H NMR spectrum, the integrals of the remaining proton signals at the deuterated positions are compared to the integrals of non-deuterated positions. This comparison allows for the calculation of the percentage of deuteration at specific sites. The ²H NMR spectrum provides complementary information by directly detecting the deuterium nuclei. The results from this method are often more accurate than those obtained from mass spectrometry alone. nih.gov For this compound, a high isotopic purity, often exceeding 98-99 atom % D, is typically required for its use as an internal standard. esschemco.com

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for assessing the chemical purity of this compound and for identifying and quantifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds, including isotopically labeled standards like this compound. lgcstandards.comgd3services.com A reversed-phase HPLC method is commonly used, which separates the compound from any non-deuterated oxybutynin and other related impurities. iraj.inijpba.info

A typical HPLC method for oxybutynin analysis employs a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). iraj.innih.gov Detection is usually performed using a UV detector at a wavelength of around 210 nm. iraj.inijpba.info The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks. Purity levels are often reported to be greater than 95% or 97%. esschemco.comlgcstandards.com

Table 2: Example HPLC Method Parameters for Oxybutynin Analysis

| Parameter | Condition |

| Column | Symmetry C8 (75 x 4.6mm, 3.5µm) iraj.in |

| Mobile Phase | Phosphate buffer and acetonitrile (51:49, v/v) iraj.in |

| Flow Rate | 1.0 mL/min iraj.in |

| Column Temperature | 45°C iraj.in |

| Detection Wavelength | 210 nm iraj.in |

| Retention Time (approx.) | ~13.7 min iraj.in |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of volatile and semi-volatile compounds. For oxybutynin analysis, GC-MS can be used to quantify the drug in biological matrices. nih.gov The use of a deuterated internal standard like this compound is critical for accurate quantification, as it co-elutes with the analyte and compensates for variations during sample preparation and injection. nih.gov

In GC-MS analysis, the sample is first vaporized and separated on a capillary column (e.g., methylsilicone). nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. Selected Ion Monitoring (SIM) is often used to monitor specific fragment ions of both the analyte and the deuterated internal standard, allowing for precise quantification down to very low concentrations (e.g., 0.25 ng/mL in plasma). nih.gov

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

Integrated Analytical Platforms (e.g., LC-NMR-MS) for Comprehensive Structural Elucidation

For a comprehensive and unambiguous structural elucidation of complex molecules and their impurities or metabolites, integrated analytical platforms like Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) are invaluable. nih.govnih.gov This hyphenated technique combines the separation power of LC with the structural information from NMR and the mass information from MS in a single online system. nih.gov

This approach is particularly useful for identifying unknown impurities or metabolites in a sample without the need for prior isolation. researchgate.net The LC separates the components of the mixture, and as each component elutes, it passes through the NMR and MS detectors. The MS provides the molecular weight and fragmentation data, while the NMR provides detailed structural information, leading to a confident identification of the compound. nih.govresearchgate.net While specific applications of LC-NMR-MS for this compound are not extensively documented in public literature, this powerful technique represents the state-of-the-art for the characterization of isotopically labeled compounds and their related substances. nih.govresearchgate.net

Applications of Oxybutynin D11 Chloride in Bioanalytical Methodologies and Preclinical Research

Utilization as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Bioanalytical Assays

The use of SIL-IS, such as Oxybutynin-d11 chloride, is a cornerstone of quantitative bioanalysis. scispace.com These standards are molecules where several atoms have been substituted with their stable, non-radioactive isotopes, like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com This labeling results in a higher mass, allowing for its differentiation from the unlabeled analyte by mass spectrometry, while maintaining nearly identical chemical and physical properties. acanthusresearch.comannlabmed.org

In LC-MS/MS, an internal standard is added at a known concentration to all samples, including calibration standards and unknown samples, before sample processing. The fundamental principle is that the SIL-IS will behave identically to the analyte of interest throughout the entire analytical process, from extraction and chromatographic separation to ionization in the mass spectrometer. annlabmed.orgnih.gov

The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric measurement is crucial because while the absolute response of the analyte can fluctuate due to various factors, the ratio of the analyte to the co-eluting SIL-IS is expected to remain constant. annlabmed.org This approach significantly improves the precision and accuracy of the quantitative results. scispace.com For optimal performance, it is essential that the SIL-IS and the analyte co-elute from the liquid chromatography column, meaning they have the same retention time, to ensure they experience the same matrix effects during ionization. chromatographyonline.com

Biological matrices such as plasma, serum, and urine are complex mixtures containing numerous endogenous components. These components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect. This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy and precision of the analytical method.

This compound, as a SIL-IS, is the preferred tool to correct for these matrix effects. Because it shares nearly identical physicochemical properties with the unlabeled oxybutynin (B1027), it is affected by the matrix in the same way. acanthusresearch.comchromatographyonline.com Therefore, any suppression or enhancement of the analyte's signal is mirrored by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate quantification. annlabmed.org

Furthermore, the use of a SIL-IS compensates for variability during the sample preparation steps. Losses of the analyte that may occur during extraction, evaporation, or reconstitution are accounted for because the internal standard experiences similar losses. rktech.hu

The development and validation of robust bioanalytical methods are essential for the accurate quantification of drugs like oxybutynin and its active metabolite, N-desethyloxybutynin, in biological matrices. nih.gov These methods are critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. nih.govnih.gov The use of this compound as an internal standard is a key component in the validation of these assays according to regulatory guidelines. rktech.hu

Specificity and selectivity are critical parameters in bioanalytical method validation. Specificity refers to the ability of the method to unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components. rrml.roich.org Selectivity is the ability to differentiate and quantify the analyte from other substances that may be present in the sample. europa.euajpsonline.com

In LC-MS/MS methods, selectivity is demonstrated by analyzing blank matrix samples from at least six different sources to ensure that no endogenous components interfere with the detection of the analyte or the internal standard. nih.goveuropa.eu The response of any interfering peaks at the retention time of the analyte should be less than 20% of the response of the lower limit of quantification (LLOQ) standard, and the response of interfering peaks at the retention time of the internal standard should be no more than 5% of its response. ich.orgjchps.com

Table 1: Acceptance Criteria for Specificity and Selectivity

| Parameter | Acceptance Criteria |

| Analyte Interference | Response in blank matrix should be ≤ 20% of the LLOQ response. ich.orgjchps.com |

| Internal Standard Interference | Response in blank matrix should be ≤ 5% of the internal standard response. ich.orgjchps.com |

Accuracy and precision are fundamental to the reliability of a bioanalytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. ajpsonline.com These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. unc.edu

For a method to be considered accurate and precise, the results for the QC samples should be within predefined limits. Typically, the mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%. unc.edu The precision, expressed as the coefficient of variation (%CV), should also not exceed 15% (20% for the LLOQ). fda.gov

Table 2: Representative Accuracy and Precision Data for an Oxybutynin Assay

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.050 | 0.052 | 104.0 | < 10 |

| Low | 0.150 | 0.148 | 98.7 | < 5 |

| Medium | 5.00 | 5.10 | 102.0 | < 5 |

| High | 8.00 | 7.95 | 99.4 | < 5 |

| Data is illustrative and based on typical validation results. fda.gov |

A calibration curve is constructed to establish the relationship between the concentration of the analyte and the response measured by the instrument. This is achieved by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of the analyte. unc.edu

The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. A linear regression model, often with a weighting factor (e.g., 1/x²), is typically used to fit the data. jchps.com The calibration range is defined by the LLOQ and the upper limit of quantification (ULOQ). For a calibration curve to be accepted, at least 75% of the non-zero standards must have a calculated concentration within ±15% of their nominal value (±20% for the LLOQ). jchps.comunc.edu

Table 3: Example of a Calibration Curve Range for Oxybutynin and its Metabolite

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Oxybutynin | 0.050 - 10.0 | > 0.99 |

| N-desethyloxybutynin | 0.500 - 100 | > 0.99 |

| Data derived from a published bioanalytical method. nih.gov |

Development and Validation of Bioanalytical Methods for Oxybutynin and its Metabolites

Stability Evaluations of Analytes and Internal Standards in Biological Samples

In the development of bioanalytical methods, ensuring the stability of both the analyte and the internal standard in the biological matrix is paramount for generating reliable data. This compound is frequently employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of oxybutynin and its metabolites in plasma. nih.gov

Validation protocols for these methods include rigorous stability assessments under various conditions that mimic sample handling and storage. A study developing a method for oxybutynin and its active metabolite, N-desethyl oxybutynin, utilized their respective deuterated analogs as internal standards and performed comprehensive stability tests in human plasma. nih.gov These evaluations confirmed the stability of the analytes and the IS during bench-top exposure, through multiple freeze-thaw cycles, and in processed extracts (wet and dry extract stability). nih.gov Long-term stability in frozen plasma was also established, ensuring that sample degradation does not compromise the accuracy of the concentration measurements over time. nih.gov The mean extraction recovery for the analytes and their deuterated internal standards was found to be consistent and robust. nih.gov

Table 1: Stability Evaluation of Oxybutynin and its Deuterated Internal Standard in Human Plasma This table is interactive. Users can sort columns by clicking on the headers.

| Stability Test | Purpose | Conditions Evaluated | Outcome | Source |

|---|---|---|---|---|

| Bench-Top Stability | To assess stability of analytes in plasma at room temperature. | Samples kept at ambient temperature for a specified period. | Analytes and IS remained stable. | nih.gov |

| Freeze-Thaw Stability | To evaluate the impact of repeated freezing and thawing cycles. | Samples subjected to multiple freeze-thaw cycles. | Analytes and IS demonstrated stability. | nih.gov |

| Wet Extract Stability | To determine the stability of processed samples before analysis. | Reconstituted extracts stored at specific temperatures. | Analytes and IS were stable. | nih.gov |

| Dry Extract Stability | To check for degradation after evaporation and before reconstitution. | Dried extracts stored under defined conditions. | Analytes and IS showed no degradation. | nih.gov |

| Long-Term Stability | To ensure analyte integrity during prolonged storage. | Plasma samples stored at -70°C for an extended duration. | Analytes and IS were stable. | nih.gov |

Strategies for Incurred Sample Reanalysis

Incurred sample reanalysis (ISR) is a mandatory component of regulated bioanalysis, serving to verify the reproducibility and reliability of the analytical method for authentic study samples. During ISR, a subset of samples from a study are re-assayed to compare the results with the initial measurements. The use of a stable, non-interfering internal standard like this compound is crucial for the success of ISR. nih.gov

In a bioequivalence study involving 74 subjects, the LC-MS/MS method employing deuterated internal standards was validated for reproducibility through the reanalysis of 344 incurred samples. nih.gov This process confirms that the method consistently and accurately measures the concentrations of oxybutynin and its metabolite in different subjects and at different time points, thereby validating the pharmacokinetic data generated in the clinical study. nih.gov

Role in Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated compounds like this compound are invaluable in preclinical DMPK studies to trace the fate of a drug in an organism and to understand its metabolic profile.

Investigation of Drug Disposition and Metabolite Identification in Animal Models

Preclinical studies in animal models such as rats and dogs are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). fda.govnih.gov The use of deuterium-labeled substrates can significantly aid in the identification of metabolites from complex biological matrices. nih.gov

Research on oxybutynin metabolism in rat liver microsomes successfully utilized a deuterium-substituted substrate to help identify two major primary oxidation products: N-desethyl oxybutynin and oxybutynin N-oxide. nih.gov More recent investigations have further delineated the metabolic pathways in both rat and human liver fractions, confirming that N-deethylation is a primary clearance route, but also identifying N-oxidation of the propargylamine (B41283) moiety and hydroxylation on the cyclohexyl ring as distinct oxidative pathways. nih.gov Using this compound in such studies allows researchers to distinguish drug-related metabolites from endogenous compounds with greater certainty, facilitating the construction of a comprehensive metabolic map.

Table 2: Key Metabolic Pathways of Oxybutynin Investigated in Preclinical Models This table is interactive. Users can sort columns by clicking on the headers.

| Metabolic Pathway | Description | Key Metabolite(s) Formed | Investigated In | Source |

|---|---|---|---|---|

| N-Deethylation | Removal of an ethyl group from the tertiary amine. | N-desethyloxybutynin (Oxy-DE) | Rat and Human Liver Microsomes | nih.govnih.gov |

| N-Oxidation | Oxidation of the tertiary amine nitrogen. | Oxybutynin N-oxide (Oxy-NO) | Rat Liver Microsomes | nih.govnih.gov |

| Hydroxylation | Addition of a hydroxyl group to the cyclohexyl ring. | Hydroxylated oxybutynin derivatives | Rat and Human Liver Fractions | nih.gov |

| Rearrangement | Rearrangement of the tertiary propargylamine N-oxide. | Enaminoketone (Oxy-EK) | Rat and Human Liver Fractions | nih.gov |

Assessment of Deuterium Kinetic Isotope Effects (DKIE) on Enzymatic Metabolism

The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.gov Because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, more energy is required to break it. wpmucdn.com This effect is particularly relevant for metabolic reactions that involve the cleavage of a C-H bond in the rate-determining step, which is common in drug metabolism. nih.govjuniperpublishers.com

Impact on Cytochrome P450 (CYP) Mediated Oxidation Pathways

The metabolism of oxybutynin is primarily mediated by the Cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isozyme involved. nih.govnih.govdrugbank.com A major metabolic pathway is the N-deethylation of oxybutynin to form its active metabolite, N-desethyloxybutynin, a reaction that involves the oxidative cleavage of a C-H bond on the ethyl group. nih.govnih.gov

When this compound is used, the deuterium atoms at or adjacent to the metabolically labile sites on the ethyl groups are expected to exhibit a significant DKIE. nih.gov This effect slows down the rate of CYP3A4-mediated oxidation at these positions. wpmucdn.com Consequently, the rate of formation of N-desethyloxybutynin is reduced, which can alter the pharmacokinetic profile of the drug by decreasing its clearance and potentially increasing the exposure to the parent compound. researchgate.net

Analysis of Metabolic Switching and Altered Metabolite Profiles due to Deuteration

A direct consequence of the DKIE is the potential for "metabolic switching" or "metabolic shunting". wpmucdn.com When a primary metabolic pathway is slowed or partially blocked by deuteration, the drug may be diverted to alternative metabolic routes that were previously minor. wpmucdn.comresearchgate.net

In the case of oxybutynin, slowing the primary N-deethylation pathway via deuteration could enhance the contribution of other oxidative pathways. nih.gov As identified in metabolic studies, these alternative routes include N-oxidation and hydroxylation of the cyclohexyl ring. nih.gov Therefore, administration of this compound could result in an altered metabolite profile characterized by a lower relative concentration of N-desethyloxybutynin and a corresponding increase in the levels of metabolites such as oxybutynin N-oxide and various hydroxylated species. This alteration provides a powerful method for studying the flexibility and hierarchy of metabolic pathways and can be strategically used to modify a drug's therapeutic and side-effect profile. researchgate.net

Application in Elucidating Biochemical and Organic Reaction Mechanisms

This compound, a deuterated analog of Oxybutynin Chloride, serves as a powerful tool in the detailed investigation of chemical and biological processes. medchemexpress.comveeprho.com The substitution of eleven hydrogen atoms with their heavier stable isotope, deuterium, provides a unique label for mechanistic studies without significantly altering the molecule's fundamental chemical properties. researchgate.net The primary utility of this isotopic labeling lies in the exploration of the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researchgate.net This effect is particularly pronounced for the hydrogen-deuterium substitution due to the significant mass difference, making it invaluable for identifying rate-determining steps in both biochemical and organic reactions.

In biochemical research, particularly in metabolic studies, this compound is instrumental. The metabolism of oxybutynin in the body is extensive, primarily involving N-deethylation to its active metabolite, N-desethyloxybutynin (DEO), and N-oxidation. droracle.ai By administering this compound and comparing its metabolic fate to that of the non-labeled drug, researchers can elucidate the mechanisms of these transformations. If a C-H bond that has been replaced by a C-D bond is broken during the rate-limiting step of a metabolic reaction (e.g., by a cytochrome P450 enzyme), the reaction will proceed more slowly for the deuterated compound. medchemexpress.com This observed KIE provides direct evidence for the involvement of that specific position in the metabolic pathway, offering precise insights into the enzyme's mechanism of action.

The table below illustrates how data from a comparative metabolic stability assay could be presented to determine the kinetic isotope effect.

Table 1: Illustrative Research Findings on the In Vitro Metabolism of Oxybutynin and its Deuterated Analog

| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Calculated Metabolic Rate (nmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

| Oxybutynin Chloride | 30 | 45% | 1.5 | 1.0 |

| This compound | 30 | 65% | 0.9 | 1.67 |

This table is illustrative. The Kinetic Isotope Effect (kH/kD) is calculated as the ratio of the metabolic rate of the non-deuterated compound (Oxybutynin) to the deuterated compound (this compound). A value significantly greater than 1 suggests that cleavage of a C-H bond at a deuterated position is a rate-limiting step in the metabolic process.

In the realm of organic synthesis, deuterated compounds like this compound or its precursors are used to probe reaction mechanisms. A notable example is in the development of practical syntheses for enantiomerically pure (S)-Oxybutynin. During research into the enantioselective cyanosilylation of cycloalkyl phenyl ketones, a key step for creating an important chiral intermediate, a dramatic deuterium isotope effect was observed. The use of an α-deuterium substituted ketone substrate led to a significant improvement in the enantioselectivity of the reaction. This finding provided crucial insight into a competitive reaction pathway, helping to refine the reaction conditions and ultimately elucidate the underlying mechanism of the catalytic process.

The following table summarizes the type of findings from such a study, demonstrating the impact of deuterium substitution on the stereochemical outcome of a reaction.

Table 2: Research Findings on Deuterium Isotope Effect in Enantioselective Synthesis of an Oxybutynin Precursor

| Substrate | Reaction | Catalyst | Enantiomeric Excess (% ee) of Product | Mechanistic Insight |

| Cyclopentyl phenyl ketone | Enantioselective Cyanosilylation | Gd-complex | Low | Indicates a competitive, non-selective side reaction pathway. |

| α-deuterio-cyclopentyl phenyl ketone | Enantioselective Cyanosilylation | Gd-complex | High | The dramatic improvement suggests the side reaction has a significant KIE, allowing the desired enantioselective pathway to dominate. |

This table is based on findings described in synthetic chemistry research, highlighting how isotopic labeling can be used as a mechanistic probe to improve reaction outcomes.

Through such applications, this compound and related deuterated molecules transcend their role as simple internal standards and become sophisticated probes for uncovering the fundamental mechanics of complex chemical and biological systems.

Quality Control and Impurity Profiling of Deuterium Labeled Oxybutynin Chloride Reference Standards

Regulatory Compliance and Quality Assurance Systems for Isotopic Reference Materials

The production and certification of isotopic reference materials like Oxybutynin-d11 Chloride are governed by stringent quality assurance systems to ensure their suitability for their intended analytical purpose. wikipedia.orgsummitpharma.co.jp These systems are often aligned with international standards such as ISO 17034 for the competence of reference material producers and ISO/IEC 17025 for the competence of testing and calibration laboratories. astm.orgeuropa.eunih.gov

Certified Reference Materials (CRMs) are produced under these rigorous guidelines, which encompass comprehensive documentation, including property values, uncertainty calculations, and evidence of metrological traceability. wikipedia.orgsummitpharma.co.jp This ensures that each batch of the reference material is consistent and reliable. summitpharma.co.jp For pharmaceutical applications, compliance with guidelines from regulatory bodies like the US Food and Drug Administration (FDA), European Pharmacopoeia (EP), and United States Pharmacopeia (USP) is also crucial. americanpharmaceuticalreview.com These bodies recognize the use of secondary or working standards, provided they are established with reference to the corresponding primary standard. americanpharmaceuticalreview.com

The quality control process for isotopic reference materials involves a series of tests to confirm identity, purity, and isotopic enrichment. chromservis.eu This includes techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to verify the molecular structure and the position and extent of deuterium (B1214612) labeling. lgcstandards.comimreblank.chnih.gov A comprehensive certificate of analysis (COA) accompanies the reference material, detailing the analytical results and confirming its compliance with the required specifications. americanpharmaceuticalreview.comlgcstandards.com

Strategies for Comprehensive Impurity Profiling in Deuterated Pharmaceutical Substances

Impurity profiling is a critical component of the quality control of deuterated pharmaceutical substances like this compound. pharmaffiliates.com It involves the identification, quantification, and characterization of any unwanted chemical entities. pharmaffiliates.com The presence of impurities can compromise the accuracy of analytical methods by introducing interferences or affecting the stability of the reference material. tandfonline.com

Identification and Quantification of Synthetic By-products and Degradation Products

The synthesis of this compound can result in the formation of various by-products. These can include isomers, incompletely deuterated analogues, or other related substances. synzeal.com Additionally, the compound may degrade over time due to factors like temperature, light, or humidity, leading to the formation of degradation products. researchgate.net

Advanced analytical techniques are employed to identify and quantify these impurities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying trace-level impurities. tandfonline.comhumanjournals.com Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of unknown impurities. humanjournals.com

The following table provides examples of potential synthetic by-products and degradation products that could be monitored during the quality control of this compound.

| Impurity Type | Potential Compound Name | Rationale for Presence |

| Synthetic By-product | Oxybutynin (B1027) EP Impurity E | An analogue that could be formed during synthesis due to variations in starting materials or reaction conditions. synzeal.com |

| Synthetic By-product | rac Desethyl Oxybutynin-d11 Hydrochloride | A potential metabolite and a possible by-product from the synthesis process. aquigenbio.com |

| Degradation Product | α-Phenylcyclohexaneglycolic acid | A potential hydrolysis product of oxybutynin. |

| Degradation Product | 4-(Diethylamino)-2-butyn-1-ol | Another potential hydrolysis product of oxybutynin. |

Detection and Characterization of Unlabeled Analytes and Isotope Exchange Impurities

A significant challenge in the quality control of deuterated standards is the presence of the unlabeled analyte (the non-deuterated version of the compound) and impurities arising from isotope exchange. tandfonline.comacanthusresearch.com The presence of unlabeled Oxybutynin in a batch of this compound can lead to inaccurate quantification in analytical assays. tandfonline.com

Isotope exchange can occur if the deuterium labels are in positions on the molecule that are susceptible to exchange with protons from the solvent or other sources. acanthusresearch.com This is a critical consideration during both the synthesis and the stability testing of the reference material. acanthusresearch.com

Mass spectrometry is the primary technique for determining the isotopic purity and detecting the presence of unlabeled analytes. tandfonline.com It allows for the measurement of the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). wikipedia.org

The table below outlines the types of isotopic impurities and the methods for their detection.

| Impurity Type | Description | Primary Detection Method |

| Unlabeled Analyte | The non-deuterated form of the compound (Oxybutynin Chloride). | Mass Spectrometry (MS) |

| Partially Labeled Species | Molecules with fewer than the intended number of deuterium atoms. | Mass Spectrometry (MS) |

| Isotope Exchange Impurities | Impurities formed due to the replacement of deuterium atoms with hydrogen atoms. | Mass Spectrometry (MS), Stability Studies |

Stability Testing of this compound as a Certified Reference Material

Stability testing is a crucial aspect of certifying a reference material, ensuring that its properties remain within specified limits over its intended shelf life and under defined storage and transport conditions. researchgate.netcifga.com For this compound, stability studies are designed to assess its chemical and isotopic stability. europa.eu

These studies typically involve storing the material at various temperatures and humidity levels and analyzing it at specific time intervals. wikipedia.orgresearchgate.net Both long-term stability under recommended storage conditions and short-term stability to simulate transport conditions are evaluated. cifga.com

Analytical methods used in stability testing are the same as those used for impurity profiling, with a focus on detecting any increase in degradation products or changes in isotopic purity over time. researchgate.net The data from these studies are used to establish the expiry date and recommended storage conditions for the certified reference material. cifga.com

Establishment of Traceability and Comparability with Pharmacopeial Standards

Metrological traceability is a fundamental characteristic of a certified reference material. wikipedia.orgedqm.eu It ensures that the certified value of a property can be related to a stated reference, such as a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. wikipedia.orgedqm.eu

For this compound, traceability is often established by comparing it to a primary pharmacopeial standard, such as those from the USP or EP. americanpharmaceuticalreview.comsigmaaldrich.com This comparison is typically performed using a high-precision analytical method, and the results are documented in the certificate of analysis. americanpharmaceuticalreview.com This allows laboratories to use the certified reference material with confidence, knowing that their measurements are comparable to those made using the primary standards. edqm.euedqm.eu The ability to trace the path of a drug through all phases of production, processing, and distribution helps to ensure its authenticity. uhlmann.de

Future Perspectives and Emerging Research Avenues for Deuterium Labeled Compounds

Innovations in Deuteration Chemistry for Targeted Isotope Incorporation

The synthesis of complex deuterated molecules like Oxybutynin-d11 Chloride requires precise and efficient chemical methods to introduce deuterium (B1214612) atoms at specific molecular positions. Early methods often involved multi-step syntheses using expensive deuterated starting materials. However, recent innovations focus on late-stage deuteration, where deuterium is introduced into an already-formed molecular scaffold. This approach is more cost-effective and atom-economical. x-chemrx.com

Key strategies in targeted deuteration include:

Hydrogen Isotope Exchange (HIE): This is the most investigated method for late-stage deuteration. acs.org It involves the direct replacement of C-H bonds with C-D bonds, often facilitated by metal catalysts like iridium or ruthenium. acs.orgmusechem.com These methods offer high regioselectivity, allowing chemists to target specific hydrogen atoms that are prone to metabolic modification. acs.org

Catalytic Deuteration: The use of deuterium gas (D2) or deuterium oxide (D2O) as a deuterium source with catalysts like Raney Nickel is a common and rapid route for incorporating deuterium, especially across double (olefinic) or triple (acetylenic) bonds. x-chemrx.comjuniperpublishers.com

Combinatorial Synthesis: Researchers have developed combinatorial approaches to create libraries of deuterated compounds. researchgate.netresearchgate.net For instance, a combinatorial library of deuterated (S)-oxybutynin analogs was synthesized to explore the impact of deuterium placement on metabolic stability and pharmacokinetic profiles. researchgate.netresearchgate.net

While the precise synthesis of this compound is often proprietary, it would involve a sequence of reactions adapted from the synthesis of non-labeled oxybutynin (B1027), using deuterated precursors. mdpi.com For example, the synthesis could involve coupling a deuterated version of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with a deuterated form of 4-diethylamino-2-butyn-1-ol. mdpi.com The "-d11" designation indicates that eleven hydrogen atoms have been replaced by deuterium, likely on the cyclohexyl ring and/or the diethylamino ethyl groups, which are known sites of metabolic activity.

Advancements in Quantitative Analytical Techniques for Deuterium Analysis

This compound's primary and most critical application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. medchemexpress.com The use of SIL-ISs is the gold standard in mass spectrometry-based assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for their ability to ensure high precision and accuracy. acanthusresearch.com

The nearly identical physicochemical properties of this compound to the parent drug, Oxybutynin, mean it behaves similarly during sample extraction, chromatographic separation, and ionization. acanthusresearch.comnih.gov However, its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard corrects for variability in sample preparation and matrix effects, which are common challenges in analyzing complex biological samples like plasma or urine. acanthusresearch.commusechem.com

Several validated LC-MS/MS methods have been developed for the simultaneous quantification of oxybutynin and its active metabolite, N-desethyloxybutynin, using deuterated internal standards like Oxybutynin-d11. jchps.comnih.gov These methods are crucial for pharmacokinetic and bioequivalence studies. jchps.comnih.gov

Table 1: Example LC-MS/MS Parameters for Oxybutynin Analysis

| Parameter | Oxybutynin | N-desethyloxybutynin | Oxybutynin-d11 (IS) |

|---|---|---|---|

| Precursor Ion (m/z) | 358.2 | 330.3 | 369.48 |

| Product Ion (m/z) | 142.2 | 96.1 | 142.08 |

| Linear Range (ng/mL) | 0.049 - 13.965 | 0.249 - 70.255 | N/A |

Data derived from a representative LC-MS/MS method for bioanalysis. jchps.comresearchgate.net

Advancements in mass spectrometry, such as high-resolution instruments and more sophisticated data analysis software, continue to improve the sensitivity and throughput of these analytical techniques. nih.govnih.govacs.org

Expansion of Deuterium-Labeled Compounds in Fundamental Mechanistic and Bioanalytical Research

The use of deuterium-labeled compounds extends beyond simple quantification into the realm of fundamental research. They are powerful tools for elucidating complex metabolic pathways and understanding drug disposition (Absorption, Distribution, Metabolism, and Excretion - ADME). acs.orgacs.org

By administering a deuterated drug, researchers can track its fate in the body. The presence of the deuterium label allows for the unambiguous identification of drug-related metabolites in complex biological matrices using mass spectrometry. acs.org This is invaluable for:

Metabolite Identification: Delineating the metabolic pathways of a drug by identifying all resulting metabolites. acs.org Oxybutynin is known to be extensively metabolized by the cytochrome P450 system (specifically CYP3A4) into metabolites like N-desethyloxybutynin. jchps.commedcentral.com Using this compound helps to accurately trace and quantify this conversion and identify other minor metabolic routes. acs.org

Pharmacokinetic Studies: Accurately determining key pharmacokinetic parameters such as a drug's half-life, bioavailability, and clearance. nih.govwikipedia.org The high precision afforded by using this compound as an internal standard is essential for the reliability of these studies, which form the basis for regulatory approval. musechem.comnih.gov

Mechanistic Toxicology: Investigating the mechanisms behind drug toxicity. acs.org If a specific metabolic pathway leads to a toxic metabolite, deuterating the site of that metabolism can slow down the reaction (due to the kinetic isotope effect), potentially mitigating toxicity and confirming the mechanism. juniperpublishers.comacs.org

Role in Advanced Drug Discovery Research and Development Methodologies

Improved Method Validation: The use of SIL-ISs is a cornerstone of robust analytical method validation, ensuring that assays are accurate, precise, and reproducible. musechem.com This is a strict requirement for data submitted to regulatory agencies like the FDA.

Enhanced Drug Candidate Selection: In early discovery, comparing the metabolic profiles of various lead compounds is crucial. Deuterium labeling can provide valuable insights into metabolic liabilities, helping researchers select candidates with more favorable pharmacokinetic properties for further development. clearsynth.com

"Metabolic Shunting" Investigation: Deuteration at a primary metabolic site can slow down that specific pathway, potentially increasing metabolism through alternative routes—a phenomenon known as metabolic shunting. juniperpublishers.commusechem.com Studying this effect can provide a more complete picture of a drug's metabolic fate and help predict potential drug-drug interactions or the formation of unexpected metabolites. musechem.comcdnsciencepub.com

Human ADME Studies: The use of stable isotope-labeled compounds has been proven to be ideal for human ADME studies. researchgate.net They allow for precise tracking and quantification of the drug and its metabolites in human subjects, providing critical data for establishing safe and effective use. iris-biotech.de

常见问题

Q. What is the pharmacological mechanism of Oxybutynin-d11 chloride in inhibiting vascular Kv channels?

this compound acts as an anticholinergic agent, inhibiting vascular Kv channels in a concentration-dependent manner with an IC50 of 11.51 μM . Methodologically, researchers should validate this mechanism using patch-clamp electrophysiology in vascular smooth muscle cells, ensuring proper controls (e.g., vehicle and non-deuterated Oxybutynin chloride) to isolate deuterium-specific effects. Dose-response curves should be constructed across a logarithmic concentration range (e.g., 1 nM–100 μM) to confirm the IC50 .

Q. How can researchers verify the purity and deuteration level of synthesized this compound?

Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (purity >98% ) and mass spectrometry (MS) should be employed. Nuclear magnetic resonance (<sup>2</sup>H-NMR) or isotope ratio MS is critical for quantifying deuterium incorporation at specific positions. Cross-referencing with synthetic protocols (e.g., deuterated precursor ratios) ensures batch consistency .

Q. What experimental controls are essential when assessing muscarinic receptor subtype selectivity?

Use subtype-specific antagonists (e.g., PD 102807 for M4 receptors, IC50 = 90.7 nM ) in competitive binding assays. Include positive controls (e.g., atropine for pan-muscarinic inhibition) and negative controls (e.g., untransfected cells). Data should be normalized to receptor expression levels via radioligand saturation binding .

Advanced Research Questions

Q. How does deuterium labeling alter the metabolic stability of this compound compared to its non-deuterated form?

Deuterium’s kinetic isotope effect slows CYP450-mediated metabolism. To evaluate this, conduct in vitro hepatic microsomal assays with LC-MS/MS quantification of parent compound and metabolites. Compare half-life (t1/2) and intrinsic clearance (CLint) between deuterated and non-deuterated forms. Statistical analysis (e.g., paired t-tests) should confirm significance (p < 0.05) .

Q. What strategies resolve discrepancies in reported IC50 values for Kv channel inhibition across studies?

Variability may arise from differences in cell type (e.g., vascular vs. neuronal Kv channels) or assay conditions (e.g., temperature, ion concentrations). Replicate experiments using standardized protocols (e.g., HEK293 cells expressing Kv1.5). Meta-analyses of published data should account for covariates via multivariate regression .

Q. How can researchers optimize experimental designs to isolate deuterium-specific effects in in vivo models?

Use paired dosing in animal studies: administer this compound and its non-deuterated counterpart to the same subject cohort, separated by a washout period. Pharmacokinetic parameters (AUC, Cmax) should be compared using non-compartmental analysis. Tissue distribution studies via quantitative whole-body autoradiography can further localize isotopic effects .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing concentration-response data in anticholinergic assays?

Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report 95% confidence intervals for IC50 values. For receptor selectivity, calculate selectivity ratios (e.g., M4/M1 = IC50,M1/IC50,M4) and validate via bootstrap resampling .

Q. How should researchers address potential isotopic exchange in stability studies?

Monitor deuterium retention in biological matrices (e.g., plasma, liver homogenates) using stable isotope tracing . Accelerated stability studies (e.g., 40°C/75% RH) can predict long-term exchange rates. Data should be reported as % deuterium remaining over time, with degradation kinetics modeled via first-order decay .

Data Presentation & Reproducibility

Q. What guidelines ensure reproducibility in reporting deuterated compound synthesis?

Follow CHEM21 guidelines for synthetic details: document deuterium sources (e.g., D2O, deuterated solvents), reaction conditions (time, temperature), and purification methods (e.g., column chromatography gradients). Provide <sup>1</sup>H/<sup>13</sup>C/<sup>2</sup>H NMR spectra in supplementary materials .

Q. How can researchers validate computational models predicting deuterium’s impact on receptor binding?

Combine molecular dynamics simulations (e.g., GROMACS) with experimental binding data. Use free-energy perturbation (FEP) to calculate ΔΔG for deuterated vs. non-deuterated forms. Validate predictions via isothermal titration calorimetry (ITC) to measure binding enthalpy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。